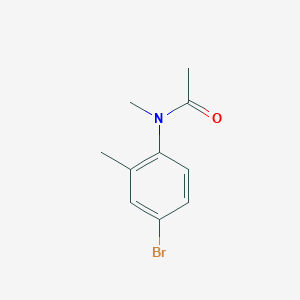

N-(4-bromo-2-methylphenyl)-N-methylacetamide

説明

N-(4-Bromo-2-methylphenyl)-N-methylacetamide is an acetamide derivative featuring a 4-bromo-2-methylphenyl group attached to the nitrogen atom, which is further substituted with a methyl group. This compound is structurally characterized by the presence of a bromine atom at the para position and a methyl group at the ortho position on the aromatic ring. Its molecular formula is C₁₀H₁₂BrNO, with a molecular weight of 256.12 g/mol (CAS: 24106-05-6) . The compound is a white crystalline solid with applications in organic synthesis and materials science, particularly in the development of bioactive molecules and corrosion inhibitors .

特性

分子式 |

C10H12BrNO |

|---|---|

分子量 |

242.11 g/mol |

IUPAC名 |

N-(4-bromo-2-methylphenyl)-N-methylacetamide |

InChI |

InChI=1S/C10H12BrNO/c1-7-6-9(11)4-5-10(7)12(3)8(2)13/h4-6H,1-3H3 |

InChIキー |

YSEBCHALLDXUIC-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)Br)N(C)C(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-N-methylacetamide typically involves the reaction of 4-bromo-2-methylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of N-(4-bromo-2-methylphenyl)-N-methylacetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

N-(4-bromo-2-methylphenyl)-N-methylacetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction Reactions: The acetamide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include N-(4-substituted-2-methylphenyl)-N-methylacetamides.

Oxidation Reactions: Products include N-(4-bromo-2-methylphenyl)-N-methylacetamide N-oxides.

Reduction Reactions: Products include N-(4-bromo-2-methylphenyl)-N-methylamines.

科学的研究の応用

N-(4-bromo-2-methylphenyl)-N-methylacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes

作用機序

The mechanism of action of N-(4-bromo-2-methylphenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The bromine atom and acetamide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Data Tables

Table 1: Physical Properties of Selected Compounds

Table 2: Substituent Effects on Bioactivity

| Substituent | Example Compound | Bioactivity | Reference |

|---|---|---|---|

| Chloroacetyl | BMPCA | Microbiocidal | |

| Trifluoroacetyl | SynHet trifluoro derivative | Pharmacological potential | |

| Tetrazolyl-sulfanyl | compound | Antimicrobial |

生物活性

N-(4-bromo-2-methylphenyl)-N-methylacetamide is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Chemical Formula : CHBrN\O

- Molecular Weight : Approximately 228.09 g/mol

- Structure : The compound features a bromine atom attached to a methyl-substituted phenyl group, contributing to its unique reactivity and biological activity.

Synthesis

The synthesis of N-(4-bromo-2-methylphenyl)-N-methylacetamide typically follows this route:

This reaction highlights the compound's formation through the acylation of an amine, which is a common method in organic synthesis.

Antimicrobial Properties

Research indicates that N-(4-bromo-2-methylphenyl)-N-methylacetamide exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting cell proliferation in cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. Mechanistic studies suggest that it may induce autophagic cell death and apoptosis, which are critical pathways in cancer treatment .

The mechanism of action for N-(4-bromo-2-methylphenyl)-N-methylacetamide involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.

- Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways related to cell growth and apoptosis.

Further studies are required to elucidate the precise molecular pathways involved.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(4-bromo-2-methylphenyl)-N-methylacetamide, a comparison with structurally similar compounds is essential:

| Compound Name | Key Activity | Structural Features |

|---|---|---|

| 4-Bromo-2-methylphenyl isocyanate | Anticancer | Isocyanate functional group |

| 4-Bromo-N-(2-methylphenyl)benzamide | Antimicrobial | Amide linkage with different phenyl substitution |

| 2-Bromo-4-methylphenol | Antibacterial | Hydroxyl group on phenol |

The unique combination of functional groups in N-(4-bromo-2-methylphenyl)-N-methylacetamide contributes to its distinct biological activities compared to these analogs.

Case Studies and Research Findings

- Antimicrobial Study : A study demonstrated that N-(4-bromo-2-methylphenyl)-N-methylacetamide inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.

- Cancer Cell Line Research : In experiments involving MDA-MB-231 (TNBC) cells, the compound significantly reduced cell viability by inducing apoptosis through caspase activation pathways. The IC value was determined to be approximately 25 µM .

- Mechanistic Insights : Further investigations revealed that the compound's interaction with mTOR signaling pathways could be a critical factor in its anticancer efficacy, suggesting avenues for future drug development targeting these pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。